sec-Butyl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-Butyl sulfoxide is an organic compound that is widely used in scientific research for its unique properties and potential applications. It is a colorless liquid with a pungent odor and is highly soluble in water. It is also known as 2-Butylsulfinyl ethanol and is commonly used as a solvent in various chemical reactions.
Wirkmechanismus
The mechanism of action of sec-Butyl sulfoxide is not well understood. However, it is believed to act as a nucleophile due to the presence of a sulfur atom in its structure. It can also form hydrogen bonds with other molecules due to the presence of a hydroxyl group. These properties make it an excellent solvent for various chemical reactions.
Biochemical and Physiological Effects:
sec-Butyl sulfoxide has no known biochemical or physiological effects. However, it is important to note that it can be toxic if ingested or inhaled. Therefore, it should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sec-Butyl sulfoxide is its high solubility in water. This property makes it an excellent solvent for various chemical reactions. It is also relatively easy to synthesize, and the yield is generally high. However, it is important to note that it can be toxic if ingested or inhaled. Therefore, it should be handled with care in the laboratory.
Zukünftige Richtungen
There are various future directions for the use of sec-Butyl sulfoxide in scientific research. One potential application is in the production of new organic compounds with unique properties. It can also be used as a cryoprotectant for the preservation of biological samples. Moreover, it can be used as a reagent in analytical chemistry for the detection of various compounds. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, sec-Butyl sulfoxide is an organic compound with various scientific research applications. It is widely used as a solvent in various chemical reactions, including the synthesis of organic compounds, polymerization reactions, and the production of pharmaceuticals. It is also used as a reagent in analytical chemistry for the detection of various compounds. Moreover, it is used as a cryoprotectant for the preservation of biological samples. Further research is needed to explore its potential applications.
Synthesemethoden
Sec-Butyl sulfoxide can be synthesized using various methods. One of the most commonly used methods is the oxidation of sec-butyl sulfide with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of sec-butyl magnesium bromide with sulfur dioxide followed by oxidation. The yield of sec-Butyl sulfoxide is generally high in both methods.
Wissenschaftliche Forschungsanwendungen
Sec-Butyl sulfoxide has various scientific research applications due to its unique properties. It is widely used as a solvent in various chemical reactions, including the synthesis of organic compounds, polymerization reactions, and the production of pharmaceuticals. It is also used as a reagent in analytical chemistry for the detection of various compounds. Moreover, it is used as a cryoprotectant for the preservation of biological samples.
Eigenschaften
CAS-Nummer |
13153-06-5 |
---|---|
Produktname |
sec-Butyl sulfoxide |
Molekularformel |
C8H18OS |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
2-butan-2-ylsulfinylbutane |
InChI |
InChI=1S/C8H18OS/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
PARCUCWFQOWGFX-UHFFFAOYSA-N |
SMILES |
CCC(C)S(=O)C(C)CC |
Kanonische SMILES |
CCC(C)S(=O)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.